![molecular formula C18H20O3 B1255111 Meso-3,3'-Didemethoxynectandrin B](/img/structure/B1255111.png)
Meso-3,3'-Didemethoxynectandrin B
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Overview
Description
Meso-3,3'-didemethoxynectandrin B is a lignan that consists of a 3,4-dimethyloxolane ring substituted by 4-hydroxyphenyl groups at positions 2 and 5 respectively (the 2R,3R,4S,5S-stereoisomer). Isolated from the roots of Krameria lappacea, it exhibits anti-inflammatory activity. It has a role as an anti-inflammatory agent, a cyclooxygenase 1 inhibitor, a cyclooxygenase 2 inhibitor, a NF-kappaB inhibitor and a plant metabolite. It is a lignan, a member of oxolanes and a member of phenols.
Scientific Research Applications
Synthesis and Analysis in Plant-Derived Lignans
Meso-3,3'-Didemethoxynectandrin B, found in the creosote bush (Larrea tridentata), has been studied for its synthesis and chiral analysis. This compound is part of a group of lignans, which are linked via 8-8' bonds. The study demonstrates that the formation of these lignans, including meso-3,3'-didemethoxynectandrin B, occurs under regiospecific, rather than stereoselective, coupling control. This research provides insights into the natural synthesis pathways of plant-derived lignans (Moinuddin et al., 2003).
Development of Engineered Microbial Strains
Research has focused on the metabolic engineering of Escherichia coli and Bacillus licheniformis for the production of various isomers of 2,3-butanediol, including meso-2,3-BD. This compound is crucial for its potential applications in biofuel production and as an important platform chemical in various industries. The engineering of these microbial strains is aimed at optimizing the production of meso-2,3-BD and related compounds for industrial applications (Chu et al., 2015); (Qiu et al., 2016).
Exploration of Catalytic Properties
Research into the catalytic properties of related compounds includes the study of mesoporous manganese oxide for the selective oxidation of amines to imines. Such catalytic processes have broad applications in the field of heterogeneous catalysis. The insights gained from these studies may contribute to the development of efficient catalysts for a wide range of chemical reactions (Biswas et al., 2015).
Application in Molecular and Chemical Synthesis
The compound is also relevant in the field of molecular and chemical synthesis, particularly in the context of forming molecular complexes and synthesizing various macrocycles. Research in this area contributes to the development of new methods and materials for chemical synthesis and potential applications in areas like photodynamic therapy (Mojarrad & Zakavi, 2020).
properties
Product Name |
Meso-3,3'-Didemethoxynectandrin B |
---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-[(2S,3S,4R,5R)-5-(4-hydroxyphenyl)-3,4-dimethyloxolan-2-yl]phenol |
InChI |
InChI=1S/C18H20O3/c1-11-12(2)18(14-5-9-16(20)10-6-14)21-17(11)13-3-7-15(19)8-4-13/h3-12,17-20H,1-2H3/t11-,12+,17-,18+ |
InChI Key |
PIBJADPEZQHMQS-FRVJLOGJSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |
Canonical SMILES |
CC1C(C(OC1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |
synonyms |
3,3'-didemethoxynectandrin B meso-3,3'-didemethoxynectandrin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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